molecular formula C18H22N2O B5718860 1-(4-methoxybenzyl)-4-phenylpiperazine

1-(4-methoxybenzyl)-4-phenylpiperazine

Cat. No. B5718860
M. Wt: 282.4 g/mol
InChI Key: BPNDZLBYRMRLEF-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-4-phenylpiperazine (MBPP) is a chemical compound that belongs to the piperazine family. It has been widely studied due to its potential therapeutic applications in various fields of medicine. In

Scientific Research Applications

Lipase and α-Glucosidase Inhibition

Compounds derived from 1-(4-methoxybenzyl)-4-phenylpiperazine have been investigated for their potential in inhibiting lipase and α-glucosidase. A study synthesized various compounds starting with 1-(4-methoxybenzyl)-4-phenylpiperazine and tested their inhibitory effects. Some of these compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in relevant therapeutic areas (Bekircan et al., 2015).

Cytotoxic/Anticancer and Enzyme Inhibition

Another research focused on synthesizing new Mannich bases using 1-(4-methoxybenzyl)-4-phenylpiperazine and evaluating their cytotoxic/anticancer and enzyme inhibitory effects. Some compounds demonstrated high potency and selectivity in these tests, indicating their potential as lead compounds for further pharmaceutical research (Gul et al., 2019).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, a part of the 1-(4-methoxybenzyl)-4-phenylpiperazine structure, has been used in the synthesis of oligoribonucleotides. This group was introduced to the 2′-hydroxyl group of adenosine and used in the synthesis of oligoribonucleotides, demonstrating its utility in nucleotide chemistry (Takaku & Kamaike, 1982).

Multi-Component Reaction Synthesis

1-(4-Methoxybenzyl)-4-phenylpiperazine was also used in the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions. The synthesized compounds were tested for antibacterial and antifungal activities, indicating their potential applications in developing new antimicrobial agents (Vo, 2020).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNDZLBYRMRLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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